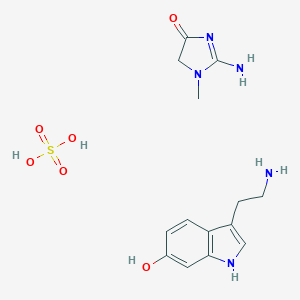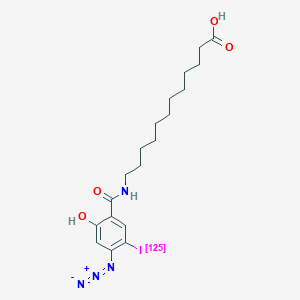![molecular formula C10H17ClN2O B043875 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone CAS No. 115748-98-6](/img/structure/B43875.png)
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, also known as CDMNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and the modulation of GABAergic neurotransmission. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to interact with nicotinic acetylcholine receptors and to inhibit the activity of acetylcholinesterase.
生化和生理效应
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the production of reactive oxygen species, which could contribute to its anti-inflammatory properties. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several advantages for use in lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities with high purity. However, 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has some limitations as well. It has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One area of interest is the development of new drugs based on the structure of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. Another area of interest is the investigation of the potential of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone and to optimize its therapeutic potential. Finally, the safety and toxicity of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone need to be thoroughly investigated before it can be used in clinical trials.
合成方法
The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine with ethyl chloroacetate in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. The synthesis method has been optimized to produce high yields of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone with minimal impurities.
科学研究应用
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
属性
CAS 编号 |
115748-98-6 |
|---|---|
产品名称 |
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC 名称 |
2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3 |
InChI 键 |
RJPDCGAHDGEHKN-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
规范 SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
同义词 |
3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



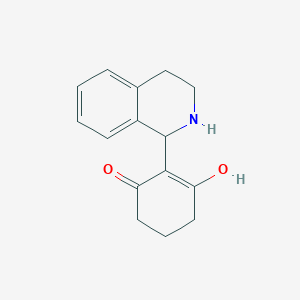
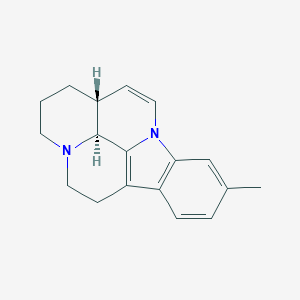
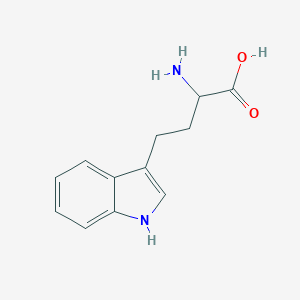
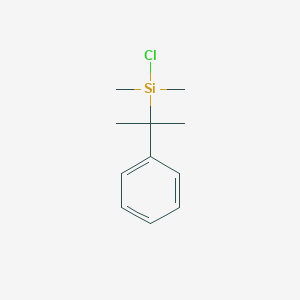
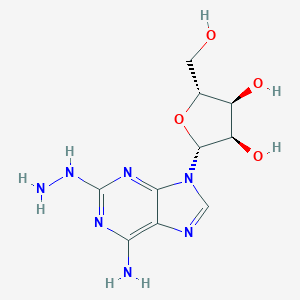
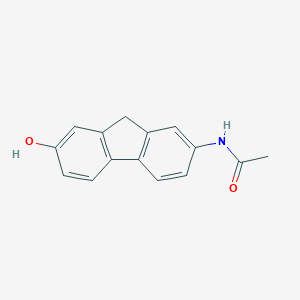
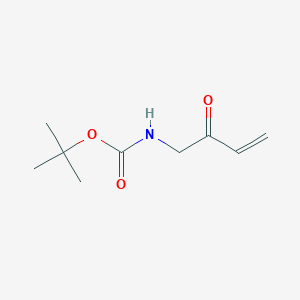
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
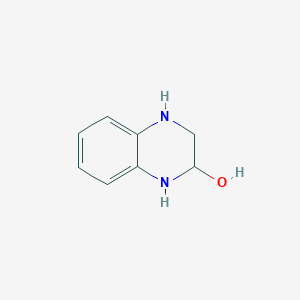
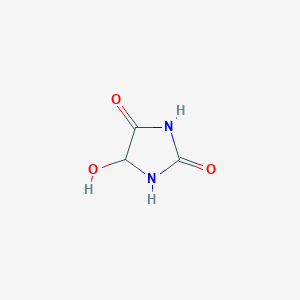
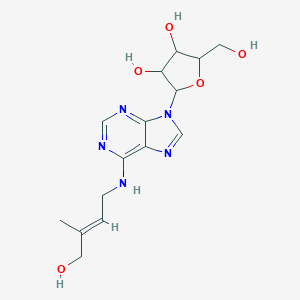
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
